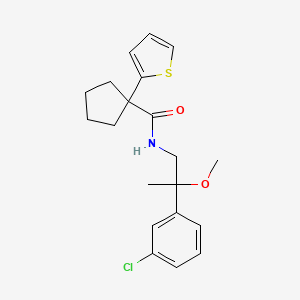

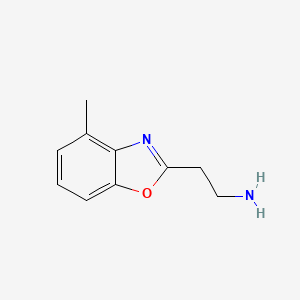

![molecular formula C11H12N2O B2472063 1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮 CAS No. 21550-86-7](/img/structure/B2472063.png)

1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮

描述

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound with the CAS Number: 21550-86-7 . It has a molecular weight of 188.23 .

Molecular Structure Analysis

The InChI Code for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is 1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

As mentioned earlier, 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a solid compound with a molecular weight of 188.23 .科学研究应用

当然!以下是 1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮的科学研究应用的综合分析,重点关注六个独特的领域:

抗肿瘤活性

1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮已显示出有希望的抗肿瘤(抗癌)特性。研究表明该化合物的衍生物可以抑制癌细胞的生长。 这些化合物可见光介导的合成特别有效,为生产抗肿瘤药物提供了一种绿色高效的方法 .

光氧化还原催化

该化合物在光氧化还原催化领域也很重要。它已用于涉及喹喔啉酮和高价碘(III)试剂的[3 + 2]环化反应。 该方法高效且能耐受多种试剂,使其成为合成有机化学中的宝贵工具 .

非对映选择性环加成反应

1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮衍生物通过非对映选择性[3 + 2]环加成反应合成。这些反应由三氟甲磺酸镱催化,产率高,非对映选择性优异。 该过程对于创建具有潜在药物应用的复杂分子结构至关重要 .

绿色化学应用

该化合物的合成通常采用绿色化学原理,例如使用可见光和避免催化剂。这使得该过程更加环保和可持续。 这些方法的操作简便性和可扩展性进一步提高了其在工业应用中的吸引力 .

细胞毒性测定

已进行体外细胞毒性测定以评估 1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5H)-酮衍生物的生物活性。 这些测定通过评估这些化合物杀死或抑制癌细胞生长的能力来帮助确定这些化合物作为治疗剂的潜力 .

功能化脯氨酸衍生物的合成

该化合物已被用于合成高官能化脯氨酸衍生物。这些衍生物在药物化学中很重要,用于开发新药和治疗剂。 涉及该化合物的有效合成方法促进了这些复杂分子的生产 .

未来方向

While specific future directions for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one are not mentioned, related compounds like [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one have been synthesized and evaluated for their antimicrobial properties . This suggests potential future directions in medicinal chemistry for similar compounds.

作用机制

Target of Action

It’s noted that this compound has shown good antineoplastic activity , suggesting it may interact with targets involved in cell proliferation and survival.

Mode of Action

Given its antineoplastic activity , it’s plausible that it may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell cycle arrest or apoptosis.

Biochemical Pathways

Given its antineoplastic activity , it’s likely that it impacts pathways related to cell growth and division.

Result of Action

It’s noted that this compound has shown good antineoplastic activity , suggesting it may induce cell death in cancer cells.

属性

IUPAC Name |

2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPNDQCLPKQEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=CC=CC=C3N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

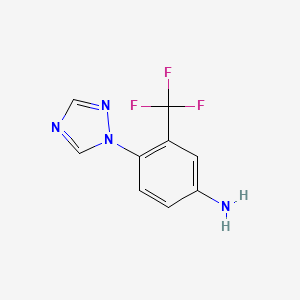

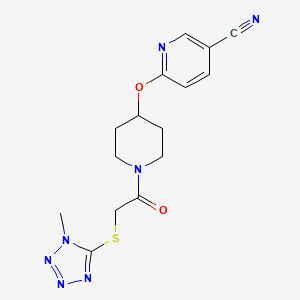

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)

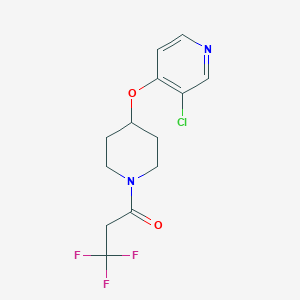

![2-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-4-one](/img/structure/B2471983.png)

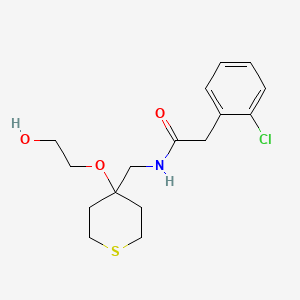

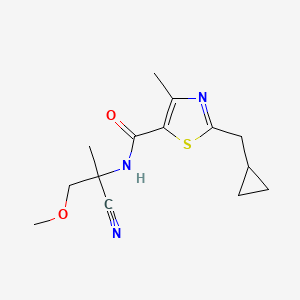

![N-(2-morpholinoethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2471985.png)

![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/no-structure.png)

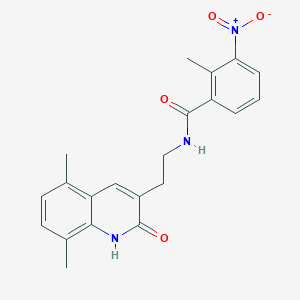

![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472002.png)